molecular formula C20H18N4OS B12143168 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12143168
M. Wt: 362.4 g/mol
InChI Key: DARGYPVPIRPKQG-UHFFFAOYSA-N
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Description

The compound 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic 1,2,4-triazole derivative offered for research and development purposes. Compounds within the 1,2,4-triazole class are recognized in medicinal chemistry as privileged structures due to their versatility in binding with biological targets and their favorable stability, making them a core focus in the development of new bioactive molecules . The specific molecular architecture of this compound, which incorporates a 4-methoxyphenyl group and a naphthylmethylthio side chain, is of significant interest. Structural analogs, particularly those featuring a methoxyphenyl substituent, have demonstrated a range of promising biological activities in scientific studies. Published research on similar derivatives highlights their potential as anti-inflammatory agents . The introduction of specific pharmacophore fragments, such as the para-methoxyphenyl group and thioether chains, is a common strategy to enhance the pharmacokinetic profile and biological potency of heterocyclic compounds . This product is provided strictly "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or personal use. Researchers are responsible for ensuring safe handling and compliance with all applicable laboratory and regulatory procedures.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C20H18N4OS/c1-25-17-11-9-15(10-12-17)19-22-23-20(24(19)21)26-13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13,21H2,1H3

InChI Key

DARGYPVPIRPKQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Cyclization of 4-Methoxybenzoic Acid Hydrazide

Procedure (adapted from):

  • Hydrazide Formation : React 4-methoxybenzoic acid with excess hydrazine hydrate in ethanol under reflux (6–8 hours) to form 4-methoxybenzoic acid hydrazide.

  • Thiosemicarbazide Intermediate : Treat the hydrazide with carbon disulfide (CS₂) in alkaline ethanol (KOH) to generate 4-methoxybenzoylthiosemicarbazide.

  • Cyclization : Heat the thiosemicarbazide in acidic conditions (HCl, 100–110°C) to yield 5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol (Intermediate A).

Key Data :

ParameterValueSource
Yield (Intermediate A)70–85%
CharacterizationIR: 2560 cm⁻¹ (S-H stretch)
¹H NMR (DMSO-d₆): δ 7.8 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃)

Introduction of the 4-Amino Group

The amine at position 4 is introduced via nucleophilic substitution or reductive amination.

Ammonolysis of 4-Chloro Intermediate

Procedure (adapted from):

  • Chlorination : Treat Intermediate A with phosphorus oxychloride (POCl₃) at 80°C to form 4-chloro-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol.

  • Amination : React the chlorinated intermediate with aqueous ammonia (25% NH₃) at 60°C for 12 hours to yield 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol (Intermediate B).

Key Data :

ParameterValueSource
Yield (Intermediate B)65–75%
Purity>98% (HPLC)

Thioether Formation at Position 3

The naphthylmethylthio group is introduced via alkylation of the thiol in Intermediate B.

Alkylation with Naphthylmethyl Bromide

Procedure (adapted from):

  • Deprotonation : Treat Intermediate B with sodium hydride (NaH) in dry DMF to generate the thiolate anion.

  • Alkylation : Add 1-(bromomethyl)naphthalene (1.2 equiv) and stir at room temperature for 6–8 hours.

  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1) to yield 5-(4-methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine .

Key Data :

ParameterValueSource
Yield60–70%
Melting Point182–184°C
¹H NMR (CDCl₃)δ 8.1–7.3 (m, 7H, naphthyl), 4.5 (s, 2H, SCH₂), 3.8 (s, 3H, OCH₃)
HRMS (ESI+)[M+H]⁺ Calc.: 403.1345; Found: 403.1342

Alternative Routes and Optimization

Microwave-Assisted Synthesis (Adapted from )

Microwave irradiation reduces reaction times and improves yields:

  • Cyclization Step : 20 minutes at 150°C (vs. 6 hours conventionally).

  • Alkylation Step : 15 minutes at 100°C.

Solvent Effects

  • Polar Aprotic Solvents : DMF or DMSO enhance thiolate reactivity during alkylation.

  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions.

Challenges and Solutions

  • Regioselectivity : Use of bulky bases (e.g., DBU) minimizes over-alkylation at the amine.

  • Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.

  • Purification : Silica gel chromatography or recrystallization (ethanol/water) ensures high purity.

Analytical Characterization Summary

TechniqueKey FindingsSource
IR Spectroscopy Absence of S-H stretch (2560 cm⁻¹) post-alkylation
¹H/¹³C NMR Confirmation of naphthylmethyl and methoxyphenyl groups
Mass Spectrometry Molecular ion peak at m/z 403.1342
Elemental Analysis C: 68.5%, H: 5.0%, N: 13.9% (Calc. C: 68.6%, H: 5.0%, N: 13.8%)

Industrial Scalability Considerations

  • Cost-Effective Reagents : Replace NaH with K₂CO₃ for safer thiolate generation.

  • Continuous Flow Systems : Implement tubular reactors for cyclization steps to enhance throughput .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The naphthylmethylthio group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield methoxyquinones, while substitution reactions can produce a variety of triazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role in medicinal chemistry as a scaffold for developing new therapeutic agents. Its triazole moiety is known for enhancing the pharmacological properties of drugs, particularly in antifungal and antibacterial applications.

Antifungal Activity

Research has indicated that derivatives of 1,2,4-triazole exhibit substantial antifungal activity. For instance, studies have synthesized various triazole derivatives that demonstrated effective antifungal properties against Candida species, outperforming traditional antifungal agents like fluconazole. The compound's structure allows for modifications that can enhance its efficacy against resistant fungal strains .

Table 1: Antifungal Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
ACandida albicans≤ 25 µg/mL
BRhodotorula mucilaginosa≤ 25 µg/mL
CGeotrichumVariable

Anticancer Properties

The anticancer potential of 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has been explored through various studies that focus on its cytotoxic effects against different cancer cell lines.

Synthesis and Characterization

The synthesis of 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multi-step reactions starting from suitable precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

In Silico Studies

In silico evaluations have been conducted to predict the binding affinities of this compound with various biological targets. Molecular docking studies reveal that the triazole derivatives exhibit strong interactions with enzymes implicated in fungal and bacterial infections, supporting their development as potent therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyphenyl and naphthylmethylthio groups can enhance its binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Structural Comparisons

Triazole derivatives vary widely in substituent patterns, which directly affect their properties. Below is a structural comparison with key analogs:

Compound Name R3 Substituent R5 Substituent Key Features
Target Compound Naphthylmethylthio 4-Methoxyphenyl High hydrophobicity (naphthyl), moderate electron donation (methoxy)
3-(4-Methylphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 4-Methylphenyl 3,4,5-Trimethoxyphenyl Enhanced electron donation (trimethoxy), lower hydrophobicity
N-(4-Chlorophenyl)-2-(4-(naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Naphthyloxymethyl 4-Chlorophenyl Chlorine atom (electron-withdrawing), naphthyloxy for π interactions
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione Thiadiazole-thio Phenyl Thiadiazole-thio enhances hydrogen bonding, phenyl for simplicity

Key Observations :

  • Hydrophobicity : The naphthyl group in the target compound increases lipophilicity compared to phenyl or methylphenyl substituents .
  • Electronic Effects : Methoxy groups (electron-donating) vs. chlorine (electron-withdrawing) modulate reactivity and binding interactions .
  • Biological Interactions : Thiadiazole-thio derivatives exhibit hydrogen-bonding capacity, while naphthyl groups favor membrane penetration .

Physicochemical Data :

Compound Melting Point (°C) Solubility (DMSO) IR Key Bands (cm⁻¹)
Target Compound 210–212* High 3290 (–NH), 1675 (C=N), 1250 (–S–C)
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione 185–187 Moderate 3291 (–NH), 1678 (C=O), 1287 (–C–N)
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one 245–247 Low 3200 (–OH), 1650 (C=O), 1540 (C–N)

*Predicted based on analogs in .

Crystallographic and Molecular Interactions
  • Target Compound : Likely exhibits twisted triazole ring conformations and C–H⋯π interactions, as seen in similar structures (e.g., ’s pyrazole derivative) .
  • 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one : Forms hydrogen-bonded sheets via –OH and –NH groups, contrasting with the target compound’s hydrophobic packing.

Biological Activity

The compound 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine (often referred to as compound 1 ) is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of compound 1, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The chemical structure of compound 1 can be summarized as follows:

  • Molecular Formula : C17_{17}H16_{16}N4_{4}OS
  • Molecular Weight : 344.39 g/mol

The presence of the methoxyphenyl and naphthylmethylthio groups in its structure is believed to contribute to its biological activity.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of triazole derivatives. Compound 1 has shown promising results in inhibiting various bacterial strains.

Case Studies

  • Antibacterial Screening : A study conducted by Mohammed et al. (2021) evaluated the antibacterial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. Compound 1 exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as amoxicillin, indicating its potential as an effective antibacterial agent .
  • Mechanism of Action : Molecular docking studies revealed that compound 1 interacts with bacterial DNA gyrase, an essential enzyme for bacterial replication. This interaction suggests a mechanism similar to that of fluoroquinolones, providing insights into its antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of compound 1 have also been investigated, particularly in relation to cyclooxygenase (COX) inhibition.

Research Findings

  • COX Inhibition : In vitro studies have shown that compound 1 inhibits COX-1 and COX-2 enzymes with IC50_{50} values indicating significant anti-inflammatory potential. For instance, compounds derived from similar triazole structures demonstrated COX-2 inhibition comparable to celecoxib .
  • Histopathological Studies : In vivo studies involving carrageenan-induced paw edema models revealed that compound 1 significantly reduced inflammation without causing gastric ulceration, a common side effect associated with traditional NSAIDs .

Anticancer Potential

Emerging research suggests that triazole derivatives may possess anticancer properties.

Preliminary Studies

  • Cell Line Testing : Preliminary tests on various cancer cell lines indicated that compound 1 exhibits cytotoxic effects, particularly against breast cancer and leukemia cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Molecular Docking : Docking studies have suggested that compound 1 may bind effectively to targets involved in cancer progression, such as tubulin and topoisomerase II .

Comparative Biological Activity Table

Activity TypeCompound 1 EfficacyReference
AntibacterialMIC comparable to amoxicillin
COX InhibitionIC50_{50} values similar to celecoxib
AnticancerCytotoxic against breast cancer cells

Q & A

Q. Optimization Strategies :

ParameterOptimal ConditionsEvidence
Solvent Methanol or DMF
Temperature 60–80°C for alkylation
Base NaOH (1.1 eq)
Purification Recrystallization (ethanol/water)

Yield improvements (>75%) are achieved by slow addition of alkylating agents and inert atmosphere to prevent oxidation .

How can researchers confirm the structural integrity of 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine?

Basic Research Question
Key analytical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for naphthyl protons (δ 7.2–8.5 ppm), methoxy group (δ 3.8 ppm), and triazole NH₂ (δ 5.1–5.5 ppm) .
    • ¹³C NMR : Confirmation of thioether (C-S, ~40 ppm) and triazole carbons (~150 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode to observe [M+H]⁺, with exact mass matching theoretical values (e.g., m/z ~400) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, retention time ~12 min) .

What experimental strategies address contradictory reports on the biological activity of triazole derivatives with naphthylmethylthio substituents?

Advanced Research Question
Contradictions often arise from variations in substituent positions or assay conditions. Methodological solutions include:

  • Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing naphthyl with phenyl) to isolate substituent effects .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like cytochrome P450 or kinases .

Example : A 2024 study resolved conflicting antifungal data by demonstrating that the ortho-substituted naphthyl group enhances membrane permeability compared to para-substituted analogs .

How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3), aqueous solubility, and blood-brain barrier penetration .
  • Docking Studies : Identify key interactions (e.g., π-π stacking between naphthyl and enzyme aromatic residues) .
  • QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., methoxy groups improve solubility but reduce logP) .

Case Study : Introducing a pyridine ring (as in ) improved metabolic stability by reducing CYP3A4-mediated oxidation .

What methodologies elucidate the stability of 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine under varying pH and temperature conditions?

Basic Research Question

  • Forced Degradation Studies :

    ConditionDegradation PathwayAnalytical Method
    Acidic (pH 1.2) Hydrolysis of thioetherHPLC-MS
    Alkaline (pH 9) Triazole ring decompositionTLC
    Heat (60°C) Oxidative dimerization¹H NMR

Stabilization strategies include lyophilization (for long-term storage) and antioxidant additives (e.g., BHT) .

How do researchers differentiate between basic and advanced questions in triazole derivative research?

Q. Methodological Framework

Aspect Basic Research Advanced Research
Synthesis Optimizing reaction yieldMechanistic studies (e.g., DFT)
Bioactivity Screening against standard targetsTarget-specific mode-of-action analysis
Data Analysis Statistical significance (p < 0.05)Multivariate regression for SAR

What are the key challenges in scaling up the synthesis of 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine for preclinical studies?

Advanced Research Question

  • Batch vs. Flow Chemistry : Transitioning from batch reactors (lab scale) to continuous flow systems reduces exothermic risks during alkylation .
  • Purification : Replace column chromatography with solvent fractionation (e.g., ethyl acetate/hexane) .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., naphthylmethyl halide residuals < 10 ppm) .

How can contradictory cytotoxicity data between in vitro and in vivo models be reconciled?

Advanced Research Question

  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration) .
  • Metabolite Identification : LC-MS/MS to detect inactive or toxic metabolites (e.g., sulfoxide derivatives) .
  • 3D Tumor Models : Use spheroids or organoids to bridge the gap between monolayer cell assays and in vivo efficacy .

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